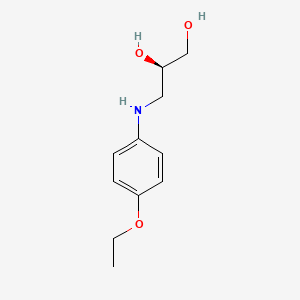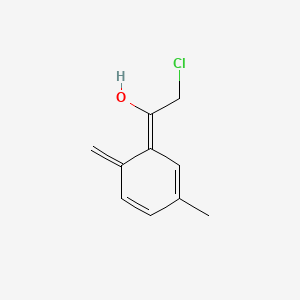
N-Benzyl N-Demethyl Trimebutine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl N-Demethyl Trimebutine is a chemical compound that serves as an intermediate in the preparation of trimebutine metabolites. It is characterized by its molecular formula C28H33NO5 and a molecular weight of 463.57 g/mol. This compound is primarily used in the field of organic chemistry and has applications in various scientific research areas.
Métodos De Preparación
The synthesis of N-Benzyl N-Demethyl Trimebutine involves several steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with 2-(N-benzyl-methylamino)-2-phenylbutyl ester. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-Benzyl N-Demethyl Trimebutine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
N-Benzyl N-Demethyl Trimebutine has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of trimebutine metabolites.
Biology: The compound is utilized in metabolic research to study the metabolic pathways of trimebutine in vivo.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the treatment of gastrointestinal disorders.
Industry: this compound is employed in the synthesis of various organic compounds and as a chemical intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of N-Benzyl N-Demethyl Trimebutine is closely related to that of trimebutine. It acts as a spasmolytic agent, regulating intestinal and colonic motility. The compound exerts its effects by binding to mu opioid receptors with more selectivity compared to delta or kappa opioid receptors. This binding modulates the release of gastrointestinal peptides, leading to the regulation of gastrointestinal motility and relief of abdominal pain .
Comparación Con Compuestos Similares
N-Benzyl N-Demethyl Trimebutine can be compared to other similar compounds such as:
Trimebutine: The parent compound, which is widely used for the treatment of irritable bowel syndrome and other gastrointestinal disorders.
N-Monodesmethyl Trimebutine: A metabolite of trimebutine that also exhibits spasmolytic properties.
N-Benzyl Trimebutine: Another derivative with similar pharmacological effects but different metabolic pathways.
This compound stands out due to its specific role as an intermediate in the synthesis of trimebutine metabolites, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
[2-[benzyl(methyl)amino]-2-phenylbutyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO5/c1-6-28(23-15-11-8-12-16-23,29(2)19-21-13-9-7-10-14-21)20-34-27(30)22-17-24(31-3)26(33-5)25(18-22)32-4/h7-18H,6,19-20H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTABTAJMFUXTFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Prop-1-en-2-yl)amino]cyclopropane-1-carboxylic acid](/img/structure/B588833.png)



![3,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B588845.png)
